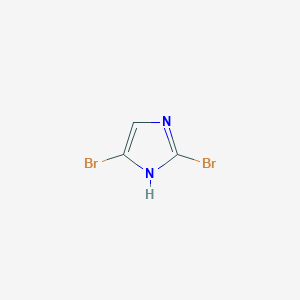

2,4-dibromo-1H-imidazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,5-dibromo-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Br2N2/c4-2-1-6-3(5)7-2/h1H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBTZMYWBSAZAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428393 | |

| Record name | 2,4-Dibromoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64591-03-3 | |

| Record name | 2,4-Dibromoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dibromo-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,4 Dibromo 1h Imidazole and Its Structural Analogues

Regioselective Bromination Strategies for the Imidazole (B134444) Nucleus

The synthesis of specifically substituted brominated imidazoles, such as 2,4-dibromo-1H-imidazole, hinges on the ability to control the regioselectivity of the bromination reaction. The imidazole ring has three carbon positions (C2, C4, and C5) that can undergo electrophilic substitution, and their relative reactivity can be modulated by the reaction conditions and the presence of substituents.

Direct bromination involves the treatment of an imidazole precursor with a brominating agent in a single step. The choice of reagent and solvent is critical for achieving the desired substitution pattern.

N-Bromosuccinimide (NBS): NBS is a widely used reagent for the bromination of imidazoles. The reaction outcome is highly dependent on the solvent. For instance, treating imidazole with NBS in dimethylformamide (DMF) can lead to a mixture of mono-, di-, and tribromoimidazoles. By carefully controlling the stoichiometry and reaction time, it is possible to isolate specific isomers, although separation can be challenging. Radical bromination with NBS can selectively introduce a bromine atom at the C2 position.

Molecular Bromine (Br₂): The use of elemental bromine is a more aggressive approach. The reaction of imidazole with molecular bromine often results in perbromination, yielding 2,4,5-tribromoimidazole (B189480) as the predominant product. To achieve selective dibromination, milder conditions or the use of a precursor with a deactivating group are necessary.

The table below summarizes typical conditions for direct bromination.

| Starting Material | Brominating Agent | Solvent | Key Products |

| Imidazole | NBS (1.1 eq) | DMF | Mixture of 4(5)-bromoimidazole, dibromoimidazoles, and tribromoimidazole |

| Imidazole | Bromine (Br₂) | Acetic Acid | 2,4,5-Tribromoimidazole |

| 1-Methylimidazole | Bromine (Br₂) | Acetic Acid | 1-Methyl-2,4,5-tribromoimidazole |

To overcome the challenges of regioselectivity in direct bromination, multi-step strategies are often employed. These methods provide more precise control over the position of bromination.

Use of Protecting Groups: A common strategy involves protecting the imidazole nitrogen, for example with a 2-(trimethylsilyl)ethoxymethyl (SEM) group. This can alter the electronic properties of the ring and sterically hinder certain positions, directing the brominating agent to a specific carbon. Subsequent deprotection yields the desired brominated imidazole.

Halogen-Metal Exchange: This method involves the initial deprotonation of a specific C-H bond using a strong base (e.g., n-butyllithium) to form a lithiated intermediate. This highly reactive species is then quenched with an electrophilic bromine source, such as Br₂, to install a bromine atom at the desired position with high regioselectivity. The C2 position is the most acidic and is typically the first to undergo lithiation.

Selective Debromination: An alternative approach is to first perbrominate the imidazole ring to form 2,4,5-tribromoimidazole and then selectively remove one or more bromine atoms. This can be achieved using reducing agents or through controlled halogen-metal exchange followed by protonation. For example, treating 1-methyl-2,4,5-tribromoimidazole with one equivalent of methyl magnesium bromide can lead to methylation at the C2 position, and subsequent hydrolysis can yield 1-methyl-4,5-dibromoimidazole.

Synthesis of 2,4-Dibromo-1-Methyl-5-Nitro-1H-Imidazole Derivatives

The synthesis of 2,4-dibromo-1-methyl-5-nitro-1H-imidazole is a key process for accessing precursors used in the development of new therapeutic agents. A common and effective route involves a two-step sequence starting from a commercially available nitroimidazole. researchgate.net

The synthesis begins with the dibromination of a nitroimidazole. The electron-withdrawing nitro group deactivates the imidazole ring, influencing the regiochemical outcome of the electrophilic bromination. A reported method starts with 4(5)-nitroimidazole, which is subjected to bromination using elemental bromine in an aqueous solution containing a base to neutralize the HBr byproduct. researchgate.net This reaction produces a mixture of tautomeric products, 2,4-dibromo-5-nitro-1H-imidazole and 2,5-dibromo-4-nitro-1H-imidazole. researchgate.net

| Starting Material | Reagent | Conditions | Product | Yield |

| 4(5)-Nitroimidazole | Bromine (Br₂), Sodium Bicarbonate (NaHCO₃) | Water | Mixture of 2,4(5)-dibromo-5(4)-nitroimidazole | Not specified |

Following bromination, the N-H of the resulting dibromo-nitroimidazole mixture is alkylated to introduce the methyl group at the N1 position. researchgate.net The regioselectivity of N-alkylation in nitroimidazoles can be influenced by steric and electronic factors, as well as reaction conditions like the choice of base and solvent. derpharmachemica.comresearchgate.net Treatment of the 2,4(5)-dibromo-5(4)-nitroimidazole mixture with dimethyl sulphate (DMS) in DMF leads to the formation of two isomeric products: the desired 2,4-dibromo-1-methyl-5-nitro-1H-imidazole and its regioisomer, 2,5-dibromo-1-methyl-4-nitro-1H-imidazole. researchgate.net These isomers are typically separated using column chromatography.

| Precursor | Alkylating Agent | Conditions | Products | Overall Yield (two steps) |

| 2,4(5)-Dibromo-5(4)-nitroimidazole mixture | Dimethyl sulphate (DMS) | DMF | 2,4-Dibromo-1-methyl-5-nitro-1H-imidazole and 2,5-Dibromo-1-methyl-4-nitro-1H-imidazole | 71% |

Preparation of Functionalized this compound Esters

Functionalized this compound esters are valuable intermediates, particularly for creating libraries of compounds through subsequent cross-coupling reactions. A key type of ester derivative is the N-carboxylate, formed by protecting the imidazole nitrogen.

The preparation of tert-butyl this compound-1-carboxylate serves as a representative example. This can be achieved by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base such as triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP). The Boc group serves as both a protecting group and an activating group for subsequent functionalization at the carbon positions of the imidazole ring. The existence of such compounds is confirmed by their use in further synthetic transformations, such as regioselective cross-coupling reactions. researchgate.net

| Starting Material | Reagent | Base/Catalyst | Solvent | Product |

| This compound | Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) or DMAP | Tetrahydrofuran (THF) or Dichloromethane (DCM) | tert-Butyl this compound-1-carboxylate |

Regiocontrolled Synthesis of Substituted Imidazoles

The development of new methods for the regiocontrolled synthesis of substituted imidazoles is a key area of research. rsc.org These methods aim to provide flexible access to the diverse substitution patterns of imidazoles while accommodating a wide range of functional groups. rsc.org A novel approach for synthesizing highly substituted imidazoles involves the reaction of electron-withdrawing group-substituted allenyl sulfonamides with amines. nih.gov This method allows for the regioselective construction of 4- and 5-functionalized imidazoles, with the substitution pattern dependent on the substituents on the nitrogen atoms of the amine. nih.gov Another strategy involves a one-pot synthesis using α-acetoxy-α-chloro-β-keto-esters, aldehydes, and ammonium (B1175870) acetate (B1210297) to produce trisubstituted imidazole derivatives. researchgate.net

Recent advances (from 2018 onwards) have focused on the specific bonds constructed during the formation of the imidazole ring to control the final substitution pattern. rsc.org These methodologies are assessed based on their functional group compatibility and the resulting arrangement of substituents around the heterocyclic core. rsc.org

Esterification of Dibromoimidazole Carboxylic Acids

The imidazole-4,5-dicarboxylic acid structure serves as a versatile scaffold that can be readily derivatized. nih.gov Esterification is a key reaction for modifying dibromoimidazole carboxylic acids, converting the carboxylic acid group into an ester. This process is crucial for creating derivatives with altered solubility, reactivity, and biological properties. For instance, the alkylation of methyl imidazole-4(5)-carboxylate with methyl bromoacetate (B1195939) can yield a mixture of 1,4- and 1,5-isomers. researchgate.net The synthesis of dissymmetrically disubstituted imidazole-4,5-dicarboxamides often involves the use of amino acid esters as substituents, highlighting the importance of ester functionalities in creating diverse chemical libraries. nih.gov

| Starting Material | Reagent | Product | Isomer Distribution |

| Methyl imidazole-4(5)-carboxylate | Methyl bromoacetate | Monoalkylation products | 1:1 mixture of 1,4- and 1,5-isomers researchgate.net |

| Imidazole-4(5)-carboxylic anilide | Methyl bromoacetate | Monoalkylation product | Selectively the 1,4-isomer researchgate.net |

Scalable Synthesis Protocols for Key Dibromoimidazole Building Blocks

The development of scalable and cost-effective synthesis routes is critical for the industrial application of key imidazole building blocks. thieme-connect.descispace.com Research efforts focus on creating robust processes that can be scaled up to produce kilogram quantities for further development and commercial use. thieme-connect.de

Kilogram-Scale Synthetic Routes

An efficient, two-step method has been developed for the kilogram-scale synthesis of 2-bromo-4-nitro-1H-imidazole, a crucial building block for several nitroimidazole-based drugs. acs.orgwww.gov.ukacs.org This process is noted for being facile, safe, and easy to scale up. acs.orgwww.gov.uk The synthesis begins with the dibromination of 4-nitroimidazole (B12731), which is then followed by a selective debromination step. acs.orgresearchgate.net The large-scale applicability of this route has been successfully demonstrated, yielding the desired product in high quality and yield. acs.orgwww.gov.ukresearchgate.net

Another scalable, two-step synthesis has been established for 4-bromo-1,2-dimethyl-1H-imidazole, another important building block for various active pharmaceutical ingredients. thieme-connect.de This method circumvents the common issue of regioisomer formation by starting with 1,2-dimethyl-1H-imidazole. thieme-connect.de A key step in this process is a selective debromination accomplished using isopropyl magnesium chloride. scispace.com This route has been successfully performed on scales ranging from 100 g to 1 kg with an isolated yield of approximately 92%. thieme-connect.de

| Target Compound | Key Steps | Scale | Yield |

| 2-Bromo-4-nitro-1H-imidazole | 1. Dibromination of 4-nitroimidazole2. Selective debromination acs.orgwww.gov.ukacs.org | Kilogram-scale acs.orgwww.gov.ukresearchgate.net | High acs.orgwww.gov.uk |

| 4-Bromo-1,2-dimethyl-1H-imidazole | 1. Dibromination of 1,2-dimethyl-1H-imidazole2. Selective debromination with iPrMgCl thieme-connect.de | Up to 1 Kg scale thieme-connect.de | ~92% thieme-connect.de |

Optimization of Reaction Conditions for Industrial Viability

Optimizing reaction conditions is essential for making a synthesis route industrially viable. This involves a systematic study of parameters such as solvents, bases, temperature, molar ratios of reactants, and reaction time to maximize yield and purity while minimizing costs and environmental impact. nih.gov

For the N-alkylation of dibromobenzimidazoles, a variety of base-solvent systems have been explored. nih.gov In a model reaction, the NaHCO₃–MeCN system at reflux for 24 hours, with a slight excess of the alkylating agent, was found to give the highest yield. nih.gov

In the synthesis of 2-bromo-4-nitro-1H-imidazole via selective debromination, reaction conditions were optimized by testing different iodide sources and reducing agents. acs.org The optimal conditions were found to be the use of 1.5 equivalents of potassium iodide and 1.5 equivalents of sodium sulfite (B76179) in acetic acid, heated to 120–125 °C for 16 hours. acs.org This optimization significantly improved the yield of the desired product. acs.org

| Reaction | Model Substrates | Optimized Conditions | Result |

| N-Alkylation | 5,6-dibromobenzimidazole and 2,4-dichlorophenacyl chloride | NaHCO₃, MeCN, Reflux, 24h nih.gov | Highest yield (54%) nih.gov |

| Selective Debromination | 2,5-dibromo-4-nitroimidazole | 1.5 eq. KI, 1.5 eq. Na₂SO₃, Acetic Acid, 120-125 °C, 16h acs.org | High purity product acs.org |

Synthesis of Other Brominated Imidazole Isomers Relevant to this compound Research

The synthesis of various brominated imidazole isomers is important for structure-activity relationship studies and as intermediates for more complex molecules.

Synthesis of 2,5-Dibromo-4-nitro-1H-imidazole

2,5-Dibromo-4-nitro-1H-imidazole is a significant intermediate in the synthesis of the bactericidal drug Delamanid. chemicalbook.com It can be synthesized from 4-nitroimidazole through bromination.

The general laboratory procedure involves mixing 4-nitroimidazole with sodium bicarbonate in water with vigorous stirring. chemicalbook.com Bromine is then added slowly and dropwise to the mixture. chemicalbook.com After stirring at room temperature for several hours, the reaction mixture is heated to 50-55°C and stirred for an additional period to ensure the reaction goes to completion. chemicalbook.com The product, 2,5-dibromo-4-nitroimidazole, is then isolated as a solid by filtration.

Detailed Synthesis Protocol for 2,5-Dibromo-4-nitro-1H-imidazole

| Step | Reagents & Conditions | Observations |

|---|---|---|

| 1 | Mix 4-nitroimidazole, sodium bicarbonate, and water. | Vigorous stirring is applied. chemicalbook.com |

| 2 | Add bromine slowly and dropwise at room temperature (23-25°C). | Vigorous foaming occurs. chemicalbook.com |

| 3 | Stir the mixture at room temperature for 6 hours. | - |

| 4 | Heat the mixture to 50-55°C and continue stirring for 4 hours. | Reaction completion is ensured. chemicalbook.com |

| 5 | Cool the mixture to 5°C and filter. | - |

Synthesis of 4,5-Dibromo-1H-imidazole

The synthesis of 4,5-dibromo-1H-imidazole can be a complex process due to the potential for multiple bromination products. Direct bromination of imidazole often leads to the formation of the more stable 2,4,5-tribromo-1H-imidazole. Therefore, achieving selective synthesis of 4,5-dibromo-1H-imidazole typically involves carefully controlled reaction conditions or multi-step procedures.

One potential pathway involves the selective debromination of a polybrominated imidazole derivative. For instance, studies on the reductive debromination of 1-methyl-2,4,5-tribromoimidazole have shown that it can yield a mixture of dibrominated isomers, including 1-methyl-4,5-dibromoimidazole. This suggests that a similar approach with 2,4,5-tribromo-1H-imidazole could potentially yield 4,5-dibromo-1H-imidazole, although this would likely require significant optimization to achieve high selectivity and yield, followed by chromatographic separation of the resulting isomers.

Another approach involves the direct, controlled bromination of imidazole. This method requires careful selection of the brominating agent, solvent, and reaction temperature to favor the formation of the desired 4,5-dibromo isomer over other brominated products. The challenge lies in preventing over-bromination to the tribromo derivative while achieving dibromination at the 4 and 5 positions.

Due to these complexities, the development of a cost-effective and scalable synthesis for 4,5-dibromo-1H-imidazole remains an area of active research in heterocyclic chemistry.

Synthesis of 4-Bromo-1H-imidazole from Tribromoimidazole

A well-established method for the synthesis of 4-bromo-1H-imidazole involves the selective debromination of 2,4,5-tribromo-1H-imidazole. This process utilizes a reducing agent, typically sodium sulfite, in an aqueous solution.

The general procedure is as follows: 2,4,5-tribromoimidazole is combined with a significant molar excess of sodium sulfite in water. guidechem.comchemicalbook.com The reaction mixture is then heated and stirred for several hours to facilitate the reductive debromination. guidechem.comchemicalbook.com The progress of the reaction is monitored to ensure the complete consumption of the starting material.

Upon completion, the reaction mixture is cooled, and the product is extracted using an organic solvent such as ethyl acetate. guidechem.comchemicalbook.com The organic layers are then combined, dried over an anhydrous drying agent like sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. guidechem.comchemicalbook.com The crude 4-bromo-1H-imidazole can be further purified by recrystallization or other chromatographic techniques to obtain the final product with high purity. This method has been reported to produce 4-bromo-1H-imidazole in high yields, often around 89%. guidechem.comchemicalbook.com

Reaction Scheme:

Elucidation of Reaction Pathways and Mechanistic Studies Involving the 2,4 Dibromo 1h Imidazole Scaffold

Cross-Coupling Reactivity of 2,4-Dibromo-1H-Imidazole Derivatives

The presence of two reactive C-Br bonds at the C-2 and C-4 positions of the imidazole (B134444) core makes this compound and its derivatives highly valuable building blocks in synthetic organic chemistry. These sites can be selectively addressed using palladium-catalyzed cross-coupling reactions to introduce a variety of substituents, leading to the synthesis of diverse and highly functionalized imidazole-based compounds.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organoboron compound and an organic halide, has been effectively applied to this compound derivatives. This method is crucial for the synthesis of aryl- and heteroaryl-substituted imidazoles.

A key feature of cross-coupling reactions on dihalogenated heterocycles is the potential for regioselectivity, where one halogen atom reacts preferentially over the other. In the case of 2,4-dibrominated imidazoles, the reactivity of the C-2 and C-4 positions can be differentiated. Site-selective cross-coupling on dihalogenated heteroarenes typically occurs at the halogen position closest to the heteroatom. This preference is often attributed to the intrinsic relative electrophilicity of the carbon-halogen bonds. For instance, in the analogous Suzuki-Miyaura cross-coupling of 2,4-dibromopyridine, C-2 arylation is the typically observed site of reaction. researchgate.net

The difference in reactivity between the C-2 and C-4 positions allows for the selective mono-functionalization of the imidazole ring. This regioselectivity is crucial as it defines the location of the newly formed carbon-carbon bond, thereby avoiding the formation of isomeric byproducts and enabling the synthesis of well-defined 2,4-disubstituted imidazoles. researchgate.net Research on other dihalogenated aromatic systems, such as 2,4-dibromoaryl ethers, has shown that subtle electronic and steric differences between the two bromine-bearing carbons can be exploited to achieve high C-2 selectivity. nih.gov This is often accomplished by carefully selecting the catalytic system, particularly the ligand, which can distinguish between the two sites. nih.gov

The differential reactivity of the two bromine atoms enables sequential functionalization of the this compound scaffold. After the first Suzuki-Miyaura coupling occurs at the more reactive position, a second, distinct aryl or heteroaryl group can be introduced at the remaining position, often by modifying the reaction conditions. This stepwise approach allows for the controlled synthesis of unsymmetrically substituted 2,4-diaryl-1H-imidazoles.

Alternatively, one-pot regioselective bis-Suzuki-Miyaura reactions have been developed. researchgate.netresearchgate.net In these procedures, both bromine atoms are substituted in a single reaction vessel, which can be an efficient method for creating symmetrically or even unsymmetrically disubstituted products by controlling the stoichiometry of the reagents or the reaction temperature. researchgate.netrsc.org These one-pot methods are applicable to a wide range of (hetero)arylboronic acids, providing a simple and efficient route to 2,4-disubstituted imidazoles. researchgate.net

Table 1: Examples of Sequential Suzuki-Miyaura Coupling Strategies

| Strategy | Description | Outcome |

|---|---|---|

| Stepwise Coupling | The first coupling is performed under mild conditions at the more reactive C-2 or C-4 position, followed by isolation of the mono-arylated intermediate. A second coupling with a different boronic acid is then performed under harsher conditions. | Synthesis of unsymmetrical 2,4-diaryl-1H-imidazoles. |

| One-Pot Sequential Coupling | Two different boronic acids are used in a single pot. The reaction temperature is controlled to facilitate selective reaction of the first boronic acid at the more reactive site, followed by reaction of the second boronic acid at the less reactive site at an elevated temperature. rsc.org | Efficient synthesis of unsymmetrical terphenyls from dihaloarenes, a strategy applicable to dibromoimidazoles. |

The success of the Suzuki-Miyaura coupling of this compound derivatives is highly dependent on the choice of the palladium catalyst and the associated ligands. The ligand plays a critical role in stabilizing the palladium center, facilitating the elementary steps of the catalytic cycle, and influencing the regioselectivity of the reaction.

For Suzuki-Miyaura couplings, a variety of palladium sources can be used, including Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. nih.govmdpi.com The choice of base (e.g., K₂CO₃, K₃PO₄) and solvent (e.g., dioxane, DMF) is also crucial for optimizing reaction yields and rates. nih.govmdpi.com

Ligands, particularly bulky and electron-rich phosphines, have a profound impact on the efficiency of the catalyst. Ligands like 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos) and those from the Buchwald ligand family are known to create highly active catalysts that can couple even challenging substrates at low catalyst loadings and mild temperatures. nih.govresearchgate.netscirp.org The steric bulk of the ligand can promote the formation of coordinatively unsaturated, monoligated palladium(0) species, which are highly reactive in the oxidative addition step. acs.org In some cases, specific ligands are required to prevent side reactions like debromination. rsc.org Furthermore, cooperative ligand systems, such as pairing an electron-deficient phosphine (B1218219) with a stabilizing olefin ligand, have been developed to achieve high site-selectivity in the coupling of dihaloarenes by modulating the electronic properties and stability of the active catalyst. nih.gov

Table 2: Common Catalytic Systems for Suzuki-Miyaura Reactions

| Catalyst Precursor | Ligand | Base | Solvent | Typical Substrates |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine (integral) | K₂CO₃, K₃PO₄ | Dioxane, Toluene | Aryl/heteroaryl bromides |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | Aryl/heteroaryl chlorides and bromides |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH | Hindered aryl bromides |

Sonogashira Coupling Reactions

The Sonogashira coupling reaction is another powerful palladium-catalyzed transformation that involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org This reaction has been successfully applied to this compound derivatives to synthesize 2,4-dialkynyl- and 2-alkynyl-4-aryl-1H-imidazoles. researchgate.net

The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (usually CuI) and an amine base. nrochemistry.comorganic-chemistry.org The reactivity of organic halides in Sonogashira coupling generally follows the trend I > OTf > Br > Cl. nrochemistry.com This differential reactivity can be exploited for selective couplings.

One-pot, tandem Sonogashira/Suzuki-Miyaura coupling reactions have also been developed for derivatives like tert‐butyl 2,4-dibromo-5-methyl-1H-imidazole‐1‐carboxylate. researchgate.net This allows for the sequential introduction of an alkyne group via Sonogashira coupling, followed by an aryl group via Suzuki-Miyaura coupling in a single pot, providing efficient access to unsymmetrically disubstituted imidazoles. researchgate.net

General Palladium-Catalyzed Coupling Mechanisms

The Suzuki-Miyaura and Sonogashira reactions, despite their differences, proceed through a common catalytic cycle involving a palladium catalyst. nih.govlibretexts.org The cycle consists of three main elementary steps:

Oxidative Addition : The active Pd(0) catalyst reacts with the organic halide (R-X, in this case, a C-Br bond of the dibromoimidazole). The palladium inserts itself into the carbon-halogen bond, resulting in the formation of a square planar Pd(II) complex. acs.orgyoutube.com This is often the rate-determining step of the cycle. The reactivity order (C-I > C-Br > C-Cl) is largely dictated by the bond strength of the carbon-halogen bond.

Transmetalation : The organometallic nucleophile (an organoboron compound in the Suzuki reaction or a copper acetylide in the Sonogashira reaction) transfers its organic group to the Pd(II) complex. nrochemistry.comlibretexts.org In the Suzuki reaction, a base is required to activate the organoboron species, forming a borate (B1201080) complex that facilitates the transfer of the aryl group to the palladium center. In the Sonogashira reaction, the copper(I) co-catalyst reacts with the terminal alkyne and base to form a copper acetylide, which then undergoes transmetalation with the Pd(II) complex. libretexts.org

Reductive Elimination : In the final step, the two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the desired product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle. acs.orgyoutube.com

This catalytic cycle provides a robust framework for understanding the reactivity of this compound and for designing new synthetic methodologies based on this versatile scaffold.

Nucleophilic and Electrophilic Substitution Reactions on the Dibromoimidazole Ring

The presence of two bromine atoms on the imidazole ring, coupled with the electronic nature of the imidazole nucleus itself, dictates the regioselectivity and reactivity of the this compound scaffold in substitution reactions.

Reactivity of Bromine Atoms towards Nucleophiles

The bromine atoms at the C2 and C4 positions of the imidazole ring exhibit differential reactivity towards nucleophiles, which is influenced by the electronic environment of the ring and the nature of the attacking nucleophile. In N-protected derivatives of halogenoimidazoles, the bromine atom at the 2-position is generally more susceptible to nucleophilic displacement. For instance, 1-protected derivatives of 2,4,5-tribromoimidazole (B189480) react with various sodium alkane- or arenethiolates and sodium isopropoxide, resulting in the selective displacement of the 2-bromine atom rsc.org.

The reactivity of the bromine atoms is significantly enhanced by the presence of electron-withdrawing groups on the imidazole ring. In the case of 2,4-dibromo-1-methyl-5-nitro-1H-imidazole, the bromine at the C2 position is readily displaced by "hard" nucleophiles like cyanide and methoxide (B1231860) anions. In contrast, "soft" nucleophiles such as amines and thiols preferentially attack the C4 position researchgate.net. This regioselectivity can be attributed to the principles of Hard and Soft Acids and Bases (HSAB) theory, where the harder nucleophiles favor reaction at the more electron-deficient C2 position, which is influenced by the adjacent nitro group and the N1-methyl group.

A variety of nucleophiles have been successfully employed in substitution reactions with brominated imidazoles. These include:

| Nucleophile Category | Specific Examples | Position of Attack on Dibromoimidazole |

| Sulfur Nucleophiles | Sodium benzenethiolate, Sodium alkanethiolates | C2 (in 1-protected 2,4,5-tribromoimidazole) rsc.org |

| Oxygen Nucleophiles | Sodium isopropoxide, Methoxide anion | C2 (in 1-protected 2,4,5-tribromoimidazole and 2,4-dibromo-1-methyl-5-nitro-1H-imidazole) rsc.orgresearchgate.net |

| Nitrogen Nucleophiles | Amines | C4 (in 2,4-dibromo-1-methyl-5-nitro-1H-imidazole) researchgate.net |

| Carbon Nucleophiles | Cyanide anion | C2 (in 2,4-dibromo-1-methyl-5-nitro-1H-imidazole) researchgate.net |

Influence of Ring Substituents on Reactivity

Substituents on the imidazole ring play a pivotal role in modulating the reactivity and regioselectivity of nucleophilic substitution reactions. The nature and position of these substituents can either activate or deactivate the ring towards nucleophilic attack and direct the incoming nucleophile to a specific position.

N-Substituents: The presence of a substituent on the N1 nitrogen atom is crucial for many nucleophilic substitution reactions. N-protection prevents deprotonation of the imidazole ring under basic conditions, which would otherwise lead to a less reactive imidazolide (B1226674) anion. The nature of the N-substituent can also sterically and electronically influence the reactivity of the adjacent C2 and C5 positions.

Electron-Withdrawing Groups: The introduction of a strong electron-withdrawing group, such as a nitro group, significantly enhances the susceptibility of the dibromoimidazole ring to nucleophilic aromatic substitution (SNAr). The nitro group delocalizes the negative charge of the Meisenheimer intermediate formed during the reaction, thereby stabilizing it and lowering the activation energy of the reaction libretexts.org.

In 2,4-dibromo-1-methyl-5-nitro-1H-imidazole, the powerful electron-withdrawing nature of the nitro group at the C5 position strongly activates the adjacent C4 position towards nucleophilic attack by soft nucleophiles. Simultaneously, the combined electron-withdrawing effects of the nitro group and the two nitrogen atoms of the imidazole ring make the C2 position highly electrophilic and thus reactive towards hard nucleophiles researchgate.net. This differential activation allows for regioselective functionalization of the dibromoimidazole core.

Reductive Transformations of this compound Analogues

The selective removal of bromine atoms and the reduction of other functional groups, such as nitro groups, are important transformations for the diversification of the this compound scaffold.

Selective Debromination Strategies

The selective removal of one or more bromine atoms from polybrominated imidazoles is a valuable synthetic strategy to access less halogenated derivatives. This can be achieved through various reductive methods.

A notable example is the reductive debromination of 1-methyl-2,4,5-tribromoimidazole. Treatment of this compound with dry tetramethylammonium (B1211777) fluoride (B91410) (TMAF) in polar aprotic solvents like DMSO, N,N-dimethylacetamide (DMAc), or N-methylpyrrolidone (NMP) leads to products of reductive debromination rather than the expected fluorine substitution. The primary products are 2,4-dibromo-1-methylimidazole and 4,5-dibromo-1-methylimidazole. This suggests that under these conditions, TMAF acts as a strong base, and the solvent serves as the proton source.

| Reagent/Conditions | Substrate | Major Products | Observations |

| TMAF in DMSO at 100°C | 1-methyl-2,4,5-tribromoimidazole | 2,4-dibromo-1-methylimidazole and 4,5-dibromo-1-methylimidazole | Reductive debromination is the major pathway. |

| Isopropyl magnesium chloride in THF at -25°C | 4,5-dibromo-1,2-dimethyl-1H-imidazole | 4-bromo-1,2-dimethyl-1H-imidazole | Selective monodebromination. |

Furthermore, a cost-effective and scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole has been developed, which involves the selective debromination of 4,5-dibromo-1,2-dimethyl-1H-imidazole using isopropyl magnesium chloride thieme-connect.de. This highlights the utility of organomagnesium reagents for achieving regioselective debromination.

Reduction of Nitro Groups in Dibromo-Nitroimidazoles

The reduction of a nitro group to an amino group in dibromo-nitroimidazole derivatives opens up avenues for further functionalization, such as amide bond formation or diazotization reactions. However, the presence of bromine atoms on the ring requires careful selection of the reducing agent to avoid concomitant hydrodebromination.

While specific examples for the reduction of the nitro group in 2,4-dibromo-nitroimidazoles are not extensively detailed in the provided context, general methods for the reduction of nitroarenes can be considered, with the caveat of potential side reactions. Common reagents for nitro group reduction include catalytic hydrogenation (e.g., with Pd/C or Raney Nickel), and metal-acid systems (e.g., Fe/HCl, SnCl2/HCl). The choice of the reagent and reaction conditions is critical to achieve chemoselectivity. For instance, in the synthesis of 4-bromo-1,2-dimethyl-1H-imidazole, the reduction of a nitro group in the presence of a bromo substituent was attempted using hydrogenation with Pd/C or iron powder, but it resulted in poor yields thieme-connect.de. This suggests that catalytic hydrogenation may lead to competitive debromination.

Reductive cyclization of o-nitroanilines to form benzimidazoles is a known transformation and similar intramolecular reactions could potentially be explored with appropriately substituted nitro-dibromoimidazole derivatives rsc.orgresearchgate.netresearchgate.net.

Hydrolysis of Ester Functional Groups in Dibromoimidazole Derivatives

The hydrolysis of ester groups attached to the this compound scaffold is a key reaction for the deprotection of carboxylic acid functionalities or for the synthesis of imidazolyl-containing carboxylic acids. The imidazole moiety itself can participate in the hydrolysis mechanism.

The hydrolysis of esters can be catalyzed by both acids and bases. In the context of dibromoimidazole derivatives, the imidazole ring can act as a nucleophilic or general base catalyst in the hydrolysis of an attached ester group, particularly if the ester is positioned at the end of a flexible chain attached to one of the nitrogen atoms.

Advanced Functionalization and Derivatization Strategies for 2,4 Dibromo 1h Imidazole

Synthesis of Poly-Substituted Imidazole (B134444) Derivatives

The transformation of 2,4-dibromo-1H-imidazole into highly decorated imidazole cores is a key strategy for developing new chemical entities. The differential reactivity of the C-2, C-4, and C-5 positions, along with the N-1 position, allows for stepwise and regioselective modifications.

Preparation of 2,4-Disubstituted Imidazoles

Starting from this compound, the synthesis of 2,4-disubstituted imidazoles involves the selective replacement of both bromine atoms. Transition metal-catalyzed cross-coupling reactions are particularly effective for this transformation. For instance, sequential or one-pot Suzuki-Miyaura reactions can introduce two different aryl or heteroaryl groups. A modular strategy employing a 1-protected 2,4,5-tribromoimidazole (B189480) has been reported for the synthesis of polysubstituted imidazoles, which highlights the utility of halogenated imidazoles as building blocks. researchgate.net Similarly, other palladium-catalyzed reactions, such as Stille or Negishi couplings, can be employed, offering access to a wide range of substituents depending on the organometallic reagent used. semanticscholar.org

A convergent, microwave-assisted protocol for synthesizing disubstituted NH-imidazoles has also been described, involving the reaction of amidoxime (B1450833) substrates with activated alkynes. bath.ac.uk While not starting directly from the dibromo-scaffold, such methods represent alternative pathways to 2,4-disubstituted systems. bath.ac.ukresearchgate.net

Development of 1,2,4-Trisubstituted-1H-Imidazoles

Achieving a 1,2,4-trisubstituted pattern from this compound involves functionalization at the N-1, C-2, and C-4 positions. The synthesis typically begins with the substitution of the imidazole nitrogen (N-1) via alkylation or arylation. Following N-substitution, the two bromine atoms at C-2 and C-4 can be replaced using sequential or simultaneous cross-coupling reactions.

One-pot, four-component syntheses have also been developed that achieve 1,2,4-trisubstituted imidazoles by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297). nih.gov Another novel route involves a copper- and iodine-catalyzed reaction of chalcones and benzylamines, which, after an unusual C-C bond cleavage, yields 1,2,4-trisubstituted-(1H)-imidazoles. nih.govacs.org These multicomponent methods provide efficient access to this substitution pattern.

Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles

The synthesis of fully substituted 1,2,4,5-tetrasubstituted imidazoles represents a significant synthetic challenge. Starting from this compound, a plausible route would involve:

Protection or substitution of the N-1 position.

Selective functionalization of the C-5 position, for example, via metallation and reaction with an electrophile.

Sequential or differential cross-coupling reactions at the C-2 and C-4 positions to replace the bromine atoms.

More commonly, 1,2,4,5-tetrasubstituted imidazoles are synthesized via one-pot, four-component reactions. nih.govresearchgate.net These reactions typically involve the condensation of a 1,2-diketone, an aldehyde, a primary amine, and ammonium acetate, often facilitated by a catalyst. nih.govresearchgate.netnih.gov Various catalytic systems, including nanocrystalline magnesium aluminate under ultrasonic irradiation, have been shown to be effective. nih.gov While not direct derivatizations of this compound, these methods are the most prevalent for accessing this class of compounds.

Introduction of Diverse Chemical Moieties

The bromine atoms on the this compound ring are excellent handles for introducing a wide array of chemical groups, significantly expanding the chemical space accessible from this starting material.

Aryl and Heteroaryl Introductions via Cross-Coupling

Palladium-catalyzed cross-coupling reactions are the premier methods for forging carbon-carbon bonds between the imidazole core and (hetero)aryl systems. The differential reactivity of halides (I > Br > Cl) can often be exploited for selective reactions. wikipedia.orgnrochemistry.com

Suzuki-Miyaura Coupling: This is one of the most versatile and widely used methods. yonedalabs.comlibretexts.orgnih.gov It involves the reaction of the dibromoimidazole with an aryl or heteroaryl boronic acid (or its ester) in the presence of a palladium catalyst and a base. semanticscholar.orgnih.gov By carefully selecting the reaction conditions, stepwise coupling can be achieved to introduce different aryl groups at the C-2 and C-4 positions. The reaction is tolerant of a wide range of functional groups, making it highly valuable. semanticscholar.org

Stille Coupling: The Stille reaction couples the dibromoimidazole with an organotin reagent. wikipedia.orgorganic-chemistry.orglibretexts.org This method is known for its mild reaction conditions and tolerance of sensitive functional groups, although the toxicity of organotin compounds is a significant drawback. organic-chemistry.org

Sonogashira Coupling: This reaction is used to introduce alkyne moieties by coupling the dibromoimidazole with a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org It requires a palladium catalyst and a copper(I) co-catalyst. The resulting alkynyl-imidazoles can serve as versatile intermediates for further transformations. nrochemistry.comnih.gov

Below is a representative table of conditions for Suzuki-Miyaura coupling, a common method for aryl introduction.

| Coupling Partner | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Good to Excellent |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | High |

| 2-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | Good |

| 3-Pyridylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | THF | Moderate to Good |

This table presents hypothetical yet typical conditions for the Suzuki-Miyaura reaction on a dihalo-imidazole scaffold, illustrating the variety of reagents and conditions that can be employed.

Incorporation of Terminal Alkynes

The introduction of terminal alkynes to the this compound core is predominantly achieved through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction provides a powerful and direct method for forming carbon-carbon bonds between the sp-hybridized carbon of a terminal alkyne and the sp2-hybridized carbons of the imidazole ring.

Research into the functionalization of related dibromoimidazole systems, such as N-protected 2,4-dibromo-5-methyl-1H-imidazole-1-carboxylates, demonstrates the feasibility of this approach. researchgate.net Efficient regioselective cross-coupling reactions have been developed that allow for the stepwise or simultaneous substitution of the bromine atoms. researchgate.net These methods can be adapted to selectively produce 2,4-dialkynylated imidazoles or 2-alkynylated-4-arylated imidazoles in good to excellent yields under mild conditions. researchgate.net

The success of the Sonogashira coupling in this context is highly dependent on the reaction parameters. The choice of the palladium catalyst, the ligand, the copper(I) co-catalyst, and the base are all critical for achieving high yields and selectivity. For instance, the use of specific palladium ligands can enable the selective alkynylation at one bromine position over the other, a key aspect of regioisomeric control. researchgate.net

Table 1: Representative Conditions for Sonogashira Coupling on Dibromoimidazole Scaffolds This table is generated based on data for analogous dibromoimidazole derivatives.

| Reactant | Alkyne | Catalyst / Ligand | Base / Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| N-protected 2,4-dibromoimidazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | 2,4-bis(phenylethynyl)imidazole derivative | Good to Excellent |

| N-protected 2,4-dibromoimidazole | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPA / Toluene | 2,4-bis(trimethylsilylethynyl)imidazole derivative | Good to Excellent |

| N-protected 4,5-dibromoimidazole | Terminal Alkyne | Palladium catalyst | Amine base | 4,5-dialkynylimidazole | High |

Regioisomeric Control in Derivatization

Achieving regioisomeric control in the derivatization of this compound is a significant synthetic challenge. The molecule possesses two chemically distinct reaction sites at the C2 and C4 positions, and selective functionalization of one site over the other requires carefully designed strategies. The inherent differences in the electronic environment and steric hindrance at these positions can be exploited to direct incoming reagents.

Several strategies have been developed to control regioselectivity:

Tuning of Reaction Conditions : The regiochemical outcome of a reaction can be influenced by modifying parameters such as the catalyst, ligands, solvent, and temperature. In palladium-catalyzed reactions like the Sonogashira or Suzuki coupling, the choice of ligand is crucial. Certain ligands can preferentially coordinate to the palladium complex in a way that favors oxidative addition at either the C2 or C4 position, thus directing the substitution. For related 4,5-dibromoimidazoles, careful tuning of the palladium ligand has been shown to enable regioselective C5 alkynylation, allowing for the synthesis of unsymmetrical products. researchgate.net

Use of Protecting Groups : The introduction of a protecting group on the imidazole nitrogen (N1) can significantly alter the electronic properties of the ring and the relative reactivity of the C2 and C4 positions. Electron-withdrawing or electron-donating protecting groups can modulate the electron density at each carbon, making one bromine atom more susceptible to substitution than the other. For example, the synthesis of 4-bromo-2-nitro-1H-imidazole from 2-nitroimidazole (B3424786) involves the use of a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group to direct bromination selectively to the C4 position. google.com

Stepwise Functionalization : A common approach involves the sequential introduction of different functional groups. This relies on the intrinsic reactivity difference between the C2-Br and C4-Br bonds. One position can be functionalized under a specific set of conditions that leave the other bromine atom intact. The resulting mono-substituted intermediate is then isolated and subjected to a second, different reaction to modify the remaining position.

Selective Debromination : An alternative route to achieving mono-functionalized imidazoles involves the selective removal of one bromine atom from the dibrominated starting material. For instance, a scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole was developed from 4,5-dibromo-1,2-dimethyl-1H-imidazole using isopropyl magnesium chloride to selectively remove the bromine at the C5 position. thieme-connect.de This principle of selective debromination can be a powerful tool for controlling regioisomeric outcomes.

Table 2: Strategies for Regioisomeric Control in Dibromoimidazole Derivatization

| Strategy | Method | Controlling Factor | Example Outcome | Reference Compound |

|---|---|---|---|---|

| Condition Tuning | Palladium-catalyzed alkynylation | Choice of palladium ligand | Regioselective C5 alkynylation | 4,5-dibromoimidazole |

| Protecting Group | N-protection followed by bromination | SEM protecting group | Selective bromination at C4 | 2-nitroimidazole |

| Selective Debromination | Grignard reagent treatment | Inherent reactivity difference | Selective removal of C5-Br | 4,5-dibromo-1,2-dimethyl-1H-imidazole |

Applications of 2,4 Dibromo 1h Imidazole and Its Derivatives in Medicinal Chemistry and Pharmaceutical Research

Utilization as Pharmaceutical Intermediates

The imidazole (B134444) ring is a fundamental component of many biologically active molecules. The presence of bromine atoms in 2,4-dibromo-1H-imidazole enhances its utility as a pharmaceutical intermediate, allowing for the introduction of various functional groups to create a diverse library of compounds with potential therapeutic applications.

Precursors for Anti-Tuberculosis Drugs (e.g., Delamanid)

One of the most significant applications of this compound derivatives is in the synthesis of anti-tuberculosis drugs. A notable example is its role as a precursor in the synthesis of Delamanid, a nitroimidazole-oxazole class medication used to treat multidrug-resistant tuberculosis. The synthesis of Delamanid involves the coupling of a 2-bromo-4-nitroimidazole (B1265489) intermediate, derived from a dibrominated imidazole precursor, with another key fragment. nih.gov This process highlights the importance of the dibromo-imidazole scaffold in constructing the final complex drug molecule.

Synthesis of Anti-Bacterial Agents

Derivatives of this compound have demonstrated significant potential in the development of new anti-bacterial agents. The imidazole nucleus is a common feature in many antimicrobial drugs. nih.gov For instance, 2,4-disubstituted 5-nitroimidazoles, synthesized from 2,4-dibromo-1-methyl-5-nitro-1H-imidazole, have shown promising antibacterial activities. researchgate.net The synthesis of these compounds often involves regioselective cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions, which allow for the introduction of a wide range of substituents at the bromine positions. researchgate.net

| Derivative Class | Starting Material | Synthetic Method | Target Bacteria |

| 2,4-disubstituted 5-nitroimidazoles | 2,4-dibromo-1-methyl-5-nitro-1H-imidazole | Suzuki-Miyaura or Sonogashira coupling | Gram-positive and Gram-negative bacteria |

Development of Anti-Parasitic Compounds

The imidazole scaffold is also integral to the development of anti-parasitic drugs. nih.gov Research has shown that 2,4-disubstituted 5-nitroimidazoles, derived from 2,4-dibromo-1-methyl-5-nitro-1H-imidazole, exhibit anti-parasitic properties. researchgate.net The mechanism of action of these compounds is thought to involve the generation of oxidative stress within the parasite. nih.gov Imidazole-based compounds have been investigated for their efficacy against various parasites, including Trypanosoma and Toxoplasma gondii. nih.govnih.gov

Intermediates for Anti-Tumor and Anti-Inflammatory Drugs

The versatility of the this compound scaffold extends to the synthesis of potential anti-tumor and anti-inflammatory agents. Imidazole derivatives have been explored for their ability to inhibit the growth of various cancer cell lines. researchgate.net While direct synthesis from this compound is a broad area of research, the core imidazole structure is a key component in many compounds with these activities. For example, indazole derivatives, which are structurally related to imidazoles, have shown promise as anti-tumor agents by inhibiting various kinases and other cellular targets. researchgate.netnih.gov Similarly, certain imidazole derivatives have been investigated for their anti-inflammatory properties, often by targeting enzymes like cyclooxygenase (COX). mdpi.com

Scaffolds for Novel Antifungal and Antibacterial Agents

The imidazole ring is a well-established pharmacophore in antifungal drug discovery. nih.gov Derivatives of this compound can serve as scaffolds for the development of new antifungal and antibacterial agents. By modifying the substituents at the bromine positions, chemists can create novel compounds with enhanced activity and a broader spectrum of action. nih.gov For instance, the discovery of imidazole derivatives containing a 2,4-dienone motif with broad-spectrum antifungal and antibacterial activity highlights the potential of this scaffold. nih.gov

| Compound Class | Key Structural Feature | Spectrum of Activity |

| Imidazole-dienone hybrids | Imidazole ring coupled with a 2,4-dienone motif | Broad-spectrum antifungal (including fluconazole-resistant Candida) and antibacterial (Gram-positive bacteria) |

Use in the Synthesis of Anticonvulsant Agents

Recent studies have indicated that substituted imidazole derivatives possess anticonvulsant properties, making them a target for the development of new antiepileptic drugs. nih.govalliedacademies.org The synthesis of various 1,2,4-trisubstituted-1H-imidazole derivatives has led to the identification of compounds with significant anticonvulsant activity in preclinical models. nih.gov The this compound core can be functionalized to produce a range of substituted imidazoles for screening as potential anticonvulsant agents. alliedacademies.org

Mechanism of Action Studies for Biologically Active Derivatives

Understanding the precise mechanisms by which derivatives of this compound exert their biological effects is crucial for rational drug design and development. Research has focused on elucidating their interactions at the molecular and cellular levels.

Derivatives of the imidazole scaffold are known to be effective enzyme inhibitors, acting through various binding mechanisms. The imidazole ring can participate in multiple types of interactions within an enzyme's active site, leading to the modulation of its catalytic activity. researchgate.netnih.gov

One primary mechanism involves the nitrogen atoms of the imidazole ring acting as ligands to coordinate with metal ions present in the active sites of metalloenzymes. For instance, imidazole-based inhibitors have been shown to interact with the iron of the heme group in enzymes like heme oxygenase. nih.gov

Furthermore, the imidazole core can serve as a scaffold to position other functional groups to form key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the enzyme's binding pocket. nih.gov Studies on β-glucosidase have shown that imidazole itself can act as a partial competitive inhibitor by binding to the enzyme's active site and reducing the substrate's affinity without affecting the maximum rate of the reaction. nih.gov This competitive binding was confirmed by demonstrating that imidazole could protect the enzyme's catalytic residues from chemical inactivation. nih.gov

The table below summarizes examples of enzyme inhibition by imidazole-based compounds.

| Enzyme Target | Inhibitor Type | Key Interactions |

| β-glucosidase | Partial Competitive Inhibitor | Binds to the active site, reducing substrate affinity. |

| Heme Oxygenase | Metalloenzyme Inhibitor | Imidazole nitrogen coordinates with the heme iron. |

| Fungal Cytochrome P450 | Non-competitive Inhibitor | Inhibits ergosterol (B1671047) biosynthesis. drugbank.com |

This table illustrates various mechanisms by which imidazole derivatives can inhibit enzyme activity, highlighting the versatility of the imidazole scaffold in drug design.

For a drug to be effective, it must be able to cross the cell membrane and reach its intracellular target. Imidazole-containing compounds have been incorporated into drug delivery systems to enhance cellular uptake. One notable mechanism is the "proton sponge effect," which is particularly effective in the acidic environment of endosomes. nih.gov

When a drug carrier containing imidazole moieties is taken up by a cell via endocytosis, it becomes trapped in an endosome. The endosome's internal environment is acidic (pH 5.5-6.0). At this lower pH, the nitrogen atoms on the imidazole ring become protonated. This protonation leads to an influx of protons and chloride ions into the endosome, causing osmotic swelling and eventual rupture of the endosomal membrane. nih.gov This process facilitates the release of the drug or drug carrier into the cytoplasm, allowing it to reach its target instead of being degraded by lysosomes.

Studies using imidazole-bearing polymeric micelles have demonstrated this effect. In a mimicked tumor microenvironment (pH 6.8), the surface charge of these micelles reversed from negative to positive, which enhanced their uptake by cancer cells. nih.gov Once inside, the proton sponge effect led to rapid escape from the endosomes. nih.gov This pH-sensitive behavior makes imidazole derivatives promising for targeted drug delivery to acidic microenvironments, such as those found in tumors.

The imidazole scaffold's ability to engage in a wide range of non-covalent interactions makes it a privileged structure for binding to biological macromolecules like proteins and DNA. nih.govresearchgate.net The structural features of the imidazole ring facilitate multiple drug-ligand interactions, including hydrogen bonds, van der Waals forces, hydrophobic interactions, π-π stacking, and electrostatic interactions. nih.govresearchgate.netresearchgate.net

Protein Interactions: Imidazole derivatives can bind to proteins, such as serum albumins, which are crucial for drug transport in the bloodstream. researchgate.net Fluorescence spectroscopy studies have shown that imidazole derivatives can form complexes with bovine serum albumin (BSA), with electrostatic interactions playing a significant role in stabilizing the complex. researchgate.net The interaction can quench the intrinsic fluorescence of the protein, allowing for the determination of binding constants and the number of binding sites. researchgate.net

DNA Interactions: Certain imidazole derivatives, particularly when complexed with metal ions, can interact with DNA. rsc.org These interactions can occur through several modes, including coordinate binding to the DNA bases or intercalation between the base pairs. rsc.org For example, a copper(II) complex with an imidazole terpyridine ligand was found to bind coordinately to DNA bases and induce cleavage through an oxidative pathway. rsc.org In contrast, a similar zinc(II) complex showed an intercalative mode of binding and cleaved DNA hydrolytically. rsc.org Some 5-nitroimidazole derivatives have also been shown to covalently bind to DNA following reductive activation. nih.gov These interactions can disrupt DNA replication and transcription, forming the basis of their cytotoxic activity. nih.govnih.gov

The incorporation of bromine atoms in this compound introduces the potential for a highly directional, non-covalent interaction known as halogen bonding (XB). nih.gov This phenomenon occurs because a covalently bound halogen atom has an anisotropic distribution of electron density. This creates a region of positive electrostatic potential, called a σ-hole, on the side of the halogen opposite to the covalent bond. nih.govnih.gov This electrophilic σ-hole can interact favorably with a nucleophilic region on another molecule, such as a Lewis base (e.g., an oxygen or nitrogen atom) in a protein's active site. nih.gov

Halogen bonding is analogous to the more familiar hydrogen bonding, with the halogen atom acting as the electron density acceptor (Lewis acid). nih.gov The substitution of a hydrogen atom with a halogen can significantly improve the biological activity of a ligand by enhancing its binding affinity and selectivity for a target receptor. nih.gov The strength of the halogen bond increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F.

Computational and structural studies have confirmed the importance of halogen bonds in ligand-receptor complexes. nih.gov The analysis of protein binding pockets for potential halogen bond acceptors can guide the rational design of novel inhibitors by indicating optimal positions for halogen substitution on a drug scaffold. nih.gov For example, studies on the dopamine (B1211576) D4 receptor have identified key amino acid "hot spots" where halogen bonding can significantly stabilize the ligand-receptor complex. nih.gov A bromophenyl group on a nitroimidazole derivative has been observed forming bifurcated halogen bonds with the oxygen atoms of a nitro group in its crystal structure. researchgate.net

Design of Imidazole-Based Drug Scaffolds

The imidazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products and FDA-approved drugs, and its ability to serve as a versatile framework for the development of new therapeutic agents. nih.govbiomedpharmajournal.org Its desirable physicochemical properties, including its ionizable nature and capacity for diverse molecular interactions, make it an attractive starting point for drug design. researchgate.netbiomedpharmajournal.org

The design of imidazole-based drug scaffolds involves several key strategies:

Bioisosteric Replacement: The imidazole ring can be used as a bioisostere for other functional groups to improve a molecule's pharmacokinetic or pharmacodynamic properties.

Structural Modification: The imidazole nucleus can be readily modified at its carbon and nitrogen atoms to create libraries of derivatives with diverse pharmacological profiles. biomedpharmajournal.org This allows for the fine-tuning of a compound's activity, selectivity, and metabolic stability.

Fragment-Based Drug Discovery (FBDD): Small, low-molecular-weight molecules containing the imidazole scaffold can be screened against biological targets to identify "hits." These initial fragments can then be elaborated and optimized into more potent lead compounds.

Molecular Hybridization: This strategy involves combining the imidazole scaffold with another known bioactive pharmacophore into a single molecule. The goal is to create a hybrid compound with improved biological activity, better target selectivity, or a dual mechanism of action that could help overcome drug resistance.

The structural motif of brominated imidazoles, such as 2,4-dibromo-1-methyl-1H-imidazole, serves as a crucial building block in the synthesis of a wide range of bioactive molecules, including inhibitors for kinases and other enzymes. researchgate.net

Research on Imidazole-Based Supramolecular Complexes for Medicinal Applications

The unique structure of the imidazole ring, with its electron-rich nitrogen atoms, makes it an excellent ligand for forming complexes with various inorganic and organic ions and molecules through noncovalent interactions. mdpi.comnih.govdntb.gov.ua This has led to the development of imidazole-based supramolecular complexes with significant potential for medicinal applications. mdpi.comnih.gov These complexes often exhibit enhanced biological activity and novel mechanisms of action compared to the imidazole ligand alone. mdpi.com

A major area of research is the development of metal-based imidazole supramolecular complexes as therapeutic agents. mdpi.com Noble metals, in particular, have shown great promise:

Platinum Complexes: The imidazole ring has a strong coordination affinity for Pt(II) ions. These complexes, similar to cisplatin (B142131), can inhibit tumor growth by interacting with and damaging DNA. nih.gov

Ruthenium Complexes: Ruthenium-imidazole complexes have been investigated as anticancer agents. One such complex entered Phase I clinical trials for its ability to inhibit the metastasis of lung and breast cancer cells. mdpi.com

Gold Complexes: Gold(I) imidazole compounds have been designed to target endometrial cancer. They have been shown to be more potent than cisplatin and can suppress the expression of thioredoxin reductase, an enzyme involved in cancer development. nih.gov

Silver Complexes: Dinuclear silver(I) compounds with dibenzimidazole ligands have demonstrated therapeutic potential against colon cancer. nih.gov

Copper Complexes: Copper-based imidazole supermolecules are attractive because cancer cells can selectively take up more copper ions than normal cells, potentially leading to more targeted therapy with less toxicity. nih.gov

These supramolecular structures offer several advantages, including the potential for dual or multiple mechanisms of action to overcome drug resistance. mdpi.com Their applications are being explored in anticancer, antibacterial, and antifungal therapies, as well as for use as imaging agents and pathological probes. mdpi.comnih.gov

Anti-Cancer Potential of Imidazole Supermolecules

Recent research has highlighted the significant potential of imidazole-based supermolecules as potent anti-cancer agents. nih.gov The imidazole structure is adept at interacting with biological targets through mechanisms such as DNA binding, enzyme inhibition, and receptor regulation. This has led to the development of numerous imidazole-containing compounds for cancer treatment. nih.govmdpi.com

Supramolecular complexes formed from imidazole derivatives and metal ions are a key area of investigation. These complexes can inhibit tumor growth by interacting with DNA. nih.gov For instance, a platinum complex featuring an imidazole functionalized at the N¹ atom demonstrated superior performance compared to the conventional chemotherapy drug, Cisplatin, in treating colorectal (DLD-1) and breast (MCF-7) cancer cell lines. nih.gov The half-maximal inhibitory concentration (IC₅₀) values indicated significantly higher activity for the imidazole-based complex, particularly in the face of drug resistance. nih.gov

| Compound | DLD-1 (Colorectal Cancer) | MCF-7 (Breast Cancer) |

|---|---|---|

| Platinum Imidazole Complex II1 | 57.4 | 79.9 |

| Cisplatin | Less Active (Resistance Confronted) | Less Active (Resistance Confronted) |

Beyond platinum, other noble metals such as palladium and ruthenium have been utilized to create imidazole-based supermolecules with potential anti-cancer properties. nih.gov A ruthenium-imidazole complex entered Phase I clinical trials as early as 1999 for its potential to inhibit the metastasis of lung and breast cancer cells. nih.gov

Coordination Affinity with Metal Ions in Drug Design

The medicinal efficacy of imidazole derivatives is closely linked to their remarkable coordination affinity with metal ions. nih.gov The imidazole ring contains two nitrogen atoms, with the imine nitrogen being basic and serving as the primary binding site for metal ions. wikipedia.org This electron-rich structure facilitates the formation of stable supramolecular complexes through coordination bonds with a wide array of metal ions. nih.govresearchgate.net

This coordination chemistry is a cornerstone of modern drug design for several reasons researchgate.netresearchgate.net:

Enhanced Stability and Delivery: Metal coordination can protect the organic ligand from enzymatic degradation before it reaches its intended biological target. researchgate.net

Target Recognition: The specific geometry and electronic properties of the resulting metal complex allow it to be recognized by target biomolecules, such as proteins, through coordination with specific amino acid side chains. researchgate.net

The versatility of the imidazole core allows it to form complexes with numerous metal ions, each imparting different properties to the final supramolecular drug. nih.gov

| Metal Ion |

|---|

| Platinum (Pt) |

| Gold (Au) |

| Silver (Ag) |

| Palladium (Pd) |

| Ruthenium (Ru) |

| Copper (Cu) |

| Iron (Fe) |

| Cobalt (Co) |

Applications in Agricultural Chemicals

The inherent biological activity of the imidazole nucleus extends beyond medicine into the field of agricultural science. The structural framework is a key component in various compounds developed to protect crops and manage pests.

Precursors for Pesticides and Fungicides

The imidazole ring is a versatile core structure found in many molecules with potent antifungal properties. nih.gov Halogenated nitroimidazoles, a class of compounds structurally related to this compound, are recognized as valuable intermediates in the synthesis of pesticides. google.com The synthesis of diverse imidazole derivatives is a robust area of research aimed at producing new agents with effective antibacterial and antifungal activities suitable for agricultural use. researchgate.net The discovery of imidazole compounds with significant activity against a wide range of fungi has positioned them as important leads in the development of next-generation fungicides. nih.gov

Development of Agro-chemicals for Pest Control

The broad-spectrum antimicrobial activity of certain imidazole derivatives makes them highly attractive for the development of agrochemicals. nih.gov Research in this area often involves screening imidazole-based compounds to identify a lead structure, which is then chemically modified to enhance its potency and spectrum of activity. nih.gov This process has led to the creation of derivatives with strong inhibitory effects against various plant pathogens. These compounds often exhibit favorable properties such as good bioavailability and tissue penetrability, which are crucial for effective pest control in an agricultural setting. nih.gov

| Fungal Species |

|---|

| Candida spp. |

| Cryptococcus neoformans |

| Aspergillus fumigatus |

Applications of 2,4 Dibromo 1h Imidazole and Its Derivatives in Materials Science

Photovoltaic Materials Development

While direct applications of 2,4-dibromo-1H-imidazole in photovoltaic devices are not extensively documented, the broader class of imidazole (B134444) derivatives and brominated organic compounds has shown considerable promise in the development of organic solar cells (OSCs). Bromination of organic acceptor molecules, for instance, has been demonstrated as a successful strategy to enhance the power conversion efficiency (PCE) of OSCs. The introduction of bromine atoms can lead to a red-shift in the absorption spectra, resulting in a narrower optical bandgap and improved light-harvesting capabilities. nih.gov

For example, studies on non-fullerene acceptors have shown that bromination can effectively modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing the photovoltaic performance. nih.gov In some cases, delicately brominating the central units of small molecule acceptors has led to enhanced molecular crystallinity and more compact intermolecular packing, facilitating more efficient charge transport and resulting in significantly higher PCEs. nih.gov

Imidazole-based compounds are also being investigated as cost-effective and efficient hole-transporting materials (HTMs) in perovskite solar cells (PSCs). semnan.ac.irresearchgate.netdoaj.org For instance, a bi-nuclear organic HTM based on benzyl imidazoles demonstrated a significant increase in PSC efficiency, from 1.57% without the HTM to 6.60% with its inclusion. semnan.ac.irdoaj.org Another study reported a cost-effective imidazole-based HTM that achieved a PCE of 15.20%, comparable to the commonly used spiro-OMeTAD. researchgate.net Furthermore, phenanthro[9,10-d]imidazole-based HTMs have achieved PCEs exceeding 20%. rsc.org Thieno-imidazole based small molecule HTMs have also been developed for dopant-free, efficient inverted (p–i–n) perovskite solar cells, achieving PCEs of over 13%. rsc.org These findings underscore the potential of the imidazole scaffold in developing next-generation solar energy materials.

Charge-Transport Systems for Organic Electronics

Derivatives of this compound are being explored for their utility in charge-transport systems, which are fundamental components of various organic electronic devices. The inherent electronic properties of the imidazole ring, combined with the influence of bromine substitution, can be tailored to facilitate either hole or electron transport.

Hole Transport Material Investigation

The development of efficient hole transport materials (HTMs) is critical for the performance of devices like perovskite solar cells and OLEDs. Phenanthro[9,10-d]imidazole derivatives have emerged as a promising class of HTMs. By modifying the π-linker within these molecules, their optoelectronic properties can be tuned. rsc.org These materials can possess fused, planar, and symmetrical structures that promote good solubility and uniform film morphology, which are advantageous for device fabrication. rsc.org

Research into thieno-imidazole based small molecules has also yielded efficient dopant-free HTMs for inverted perovskite solar cells. rsc.org The excellent hole mobility and superior film-forming properties of these materials contribute to their high efficiencies. rsc.org The general findings for these imidazole-based HTMs suggest that the core imidazole structure, when appropriately functionalized, provides a robust platform for creating materials with desirable hole-transport characteristics.

Applications in Organic Light-Emitting Diodes (OLEDs)

Imidazole derivatives are widely utilized in the development of materials for organic light-emitting diodes (OLEDs) due to their excellent photoluminescence, favorable electrochemical properties, and good thermal stability. They have been successfully employed as emitters, host materials, and electron-transporting materials.

A novel crystal of 2,4-dibromo-6-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol has been synthesized and characterized, highlighting the direct use of a dibromo-imidazole derivative in materials relevant to charge-transport systems. The following tables summarize the performance of various OLEDs incorporating different imidazole derivatives, showcasing their potential in achieving high efficiency and specific color coordinates.

| Device Reference | Emitting Layer (EML) | Maximum External Quantum Efficiency (EQE) | Commission Internationale de l'Eclairage (CIE) Coordinates |

| M2 | Non-doped | 3.02% | (0.167, 0.056) |

| CzB-MOPPI | Non-doped | 5.97% | (0.16, 0.08) |

| PPI-2BI | Non-doped | 4.63% | (0.158, 0.124) |

| PyPI-Py | Non-doped | 8.52% | Not Specified |

| Device Reference | Emitter | Host | Maximum External Quantum Efficiency (EQE) | Emission Color |

| Device 1 | Green Phosphor | Imidazole-Carbazole Derivative | 8.3% | Green |

| Device 2 | Red Phosphor | Imidazole-Carbazole Derivative | 6.4% | Red |

| Device 3 | Sky-Blue Phosphor | Imidazole-Carbazole Derivative | 7.6% | Sky-Blue |

Flexible Display Technology Materials

The direct application of this compound in flexible display technologies is an emerging area of research. However, the general development of flexible electronics, particularly flexible OLED (FOLED) displays, provides a context for the potential use of novel organic materials. aliexpress.comaccio.comaccio.comaliexpress.com FOLEDs utilize flexible substrates, such as plastic or metal foil, and require organic materials that can withstand mechanical stress while maintaining their electronic and optical properties. accio.com The market for flexible OLEDs is projected to grow significantly, driven by demand in smartphones, wearables, and automotive displays. accio.comaccio.com The inherent properties of imidazole derivatives, such as their robustness and tunable electronic characteristics, make them potential candidates for components in the complex architecture of flexible displays, although specific research on this compound for this purpose is limited.

Advanced Polymeric Materials with Enhanced Properties

This compound and its derivatives serve as valuable monomers and building blocks for the synthesis of advanced polymeric materials. The bromine atoms on the imidazole ring can act as reactive sites for various polymerization reactions, allowing for the incorporation of the imidazole moiety into polymer backbones or as pendant groups. This can impart desirable properties to the resulting polymers, such as enhanced thermal stability, flame retardancy, and specific electronic or optical characteristics. While specific examples detailing the polymerization of this compound are not abundant, the synthesis of polymers from related imidazole derivatives is well-established. For instance, copolymers have been synthesized using methyl methacrylate and an allyl-derived imidazole monomer.

Metal-Organic Frameworks (MOFs) Based on Imidazole Dicarboxylate Ligands